4-chloro-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
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Overview
Description
4-CHLORO-2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-NITROPHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenol group, a methoxyphenyl group, a benzoxazole moiety, and a nitrophenol group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-NITROPHENOL typically involves a multi-step process. One common method includes the condensation of 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions to form a Schiff base . This intermediate is then further reacted with appropriate reagents to introduce the nitro group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the chlorophenol site.
Scientific Research Applications
4-CHLORO-2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential interactions with DNA and proteins.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-NITROPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique biological activities . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol
- (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol
- 4-Chloro-2-((2,6-dimethylphenyl)imino)methyl)phenol
Uniqueness
4-CHLORO-2-({[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-NITROPHENOL is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole moiety, in particular, enhances its potential for forming stable metal complexes and interacting with biological targets.
Properties
Molecular Formula |
C21H14ClN3O5 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H14ClN3O5/c1-29-16-5-2-12(3-6-16)21-24-17-10-15(4-7-19(17)30-21)23-11-13-8-14(22)9-18(20(13)26)25(27)28/h2-11,26H,1H3 |
InChI Key |
HXTQAKTUHNYMGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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